molecular formula C19H22N4O3S B2576147 Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 868219-20-9

Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2576147
CAS No.: 868219-20-9
M. Wt: 386.47
InChI Key: SQAFKLCHIYDMFQ-UHFFFAOYSA-N
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Description

Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a phenyl-substituted piperidine carboxylate scaffold. This structure combines aromatic, heterocyclic, and alicyclic moieties, which are common in pharmacologically active molecules. The compound’s synthesis involves multi-step reactions, including cyclization and substitution steps, as inferred from analogous pathways in related derivatives (e.g., triazole-based syntheses in ) .

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-26-18(25)14-8-10-22(11-9-14)15(13-6-4-3-5-7-13)16-17(24)23-19(27-16)20-12-21-23/h3-7,12,14-15,24H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAFKLCHIYDMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Process optimization techniques, such as continuous flow chemistry, can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used under controlled conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new chemical entities.

Biology: Research in biology has explored the potential biological activities of this compound, including its effects on various cellular processes and pathways.

Medicine: In medicine, Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate has shown promise in preclinical studies for its therapeutic potential. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including drug discovery and material science.

Mechanism of Action

The mechanism by which Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, differing primarily in substituents on the phenyl ring or thiazolo-triazole core. Key analogues include:

Compound Name Substituent Modifications Key Properties/Applications
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate Phenyl → 3,4,5-trimethoxyphenyl Enhanced lipophilicity; potential CNS activity due to methoxy groups .
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Piperidine → piperazine; phenyl → 3-fluorophenyl; ethyl substitution on thiazolo-triazole Improved solubility; fluorophenyl may enhance metabolic stability .
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Thiazolo-triazole → simple triazole; pyridylmethyl substituent Agrochemical applications (insecticides) due to pyridine moiety .
(R)-1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl phenylcarbamate Piperidine carboxylate → carbamate; methyl substitution on triazole Targets metabotropic glutamate receptors (mGluRs) for neurological disorders .
Pharmacological and Physicochemical Properties
  • Bioactivity: The phenyl-substituted derivative (target compound) lacks direct bioactivity data in the provided evidence.
  • Solubility and Stability: Fluorinated derivatives (e.g., 3-fluorophenyl in ) exhibit improved metabolic stability compared to non-fluorinated counterparts, a critical factor in drug design .
  • Synthetic Yield : Triazole derivatives synthesized via reflux with triethylorthoformate () achieve yields up to 75%, indicating efficient pathways for analogous compounds .
Crystallographic and Conformational Analysis
  • Bond Lengths : In triazole derivatives (e.g., ), shortened C–N bonds (1.348–1.366 Å) indicate electron delocalization, stabilizing the heterocyclic core .
  • Hydrogen Bonding : Intramolecular C–H⋯O and intermolecular C–H⋯N interactions () enhance crystal packing stability, a feature likely shared by the target compound .
  • Software Tools : SHELX and ORTEP-3 () are widely used for refining crystal structures of similar heterocycles, ensuring accurate conformational analysis .

Optimization Challenges :

  • Regioselectivity : Control of substituent positions on fused thiazolo-triazole rings requires precise reaction conditions.
  • Purification : Silica gel chromatography () or recrystallization () is critical for isolating pure products.

Biological Activity

Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O6SC_{22}H_{28}N_{4}O_{6}S with a molecular weight of approximately 476.5 g/mol. The compound features a piperidine ring and a thiazolo[3,2-b][1,2,4]triazole moiety which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H28N4O6S
Molecular Weight476.5 g/mol
Key Functional GroupsHydroxythiazole, Piperidine

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in disease pathways, particularly in the context of infectious diseases like tuberculosis.

Inhibition of Enzymatic Activity

Recent studies have focused on the compound's ability to inhibit the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. Inhibiting Pks13 can lead to bacterial cell death and represents a novel therapeutic strategy against tuberculosis.

  • IC50 Values : In vitro studies have shown sub-micromolar IC50 values for related compounds in inhibiting Pks13 activity, indicating strong potential for therapeutic application .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Tuberculosis Treatment : A study demonstrated that analogs of this compound exhibited significant growth inhibition against M. tuberculosis strains with varying expression levels of Pks13. The findings suggested that modifications to the thiazole and piperidine structures could enhance potency and selectivity .
  • Anti-Cancer Activity : Other research has indicated potential anti-cancer properties linked to this compound's ability to modulate signaling pathways involved in tumor growth. The presence of the piperidine group is believed to enhance cell permeability and bioavailability .
  • Inflammatory Response Modulation : Preliminary investigations suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in vitro .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityDescription
AntimicrobialInhibits Pks13 enzyme in M. tuberculosis
Anti-cancerModulates tumor growth signaling pathways
Anti-inflammatoryReduces pro-inflammatory cytokine production

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